1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a carbazole moiety linked to a piperazine ring, which is further substituted with a 2-chlorophenyl group
Preparation Methods
The synthesis of 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazole Moiety: The carbazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Piperazine Ring Formation: The piperazine ring is often formed via cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 2-Chlorophenyl Group: The piperazine ring is then substituted with a 2-chlorophenyl group using nucleophilic substitution reactions.
Linking the Carbazole and Piperazine Rings: The final step involves linking the carbazole and piperazine rings through a propanol linker, typically using reductive amination or similar reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the carbazole moiety.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, potentially altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.
Medicine: Potential therapeutic applications include acting as a ligand for receptors or enzymes, contributing to the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials, such as polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol exerts its effects involves interactions with molecular targets such as receptors, enzymes, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar compounds include other carbazole and piperazine derivatives, such as:
1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol: Differing in the position of the chlorine atom on the phenyl ring.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A compound with multiple carbazole units, used as a photoredox catalyst.
Indole Derivatives: Compounds containing an indole moiety, which share some structural similarities and biological activities.
The uniqueness of 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol lies in its specific substitution pattern and the combination of carbazole and piperazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O/c26-22-9-3-6-12-25(22)28-15-13-27(14-16-28)17-19(30)18-29-23-10-4-1-7-20(23)21-8-2-5-11-24(21)29/h1-12,19,30H,13-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJFJYZPYKYHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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